molecular formula C28H28BrN3O2S B11065701 {6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(4-phenylpiperazin-1-yl)methanone

{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(4-phenylpiperazin-1-yl)methanone

Cat. No.: B11065701
M. Wt: 550.5 g/mol
InChI Key: CMJMIHMJGNHIQQ-UHFFFAOYSA-N
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Description

{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound with a unique structure that includes bromine, methoxy, methyl, phenylsulfanyl, and phenylpiperazino groups

Preparation Methods

The synthesis of {6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(4-PHENYLPIPERAZINO)METHANONE involves multiple steps of organic reactions. The general synthetic route includes:

    Hydroxymethylation: The indole ring is first hydroxymethylated.

    Bromination: The hydroxymethylated product is then brominated.

    Methylation: The brominated product undergoes methylation.

    Phenylsulfanylation: The methylated product is reacted with phenylsulfanyl groups.

    Piperazinylation: Finally, the compound is reacted with phenylpiperazine to form the final product.

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(4-PHENYLPIPERAZINO)METHANONE can be compared with similar compounds such as:

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
  • 6-bromo-5-hydroxy-1-methyl-2-phenylthiomethylindole-3-carboxylic acid ethyl ester

These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical properties and applications .

Properties

Molecular Formula

C28H28BrN3O2S

Molecular Weight

550.5 g/mol

IUPAC Name

[6-bromo-5-methoxy-1-methyl-2-(phenylsulfanylmethyl)indol-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C28H28BrN3O2S/c1-30-24-18-23(29)26(34-2)17-22(24)27(25(30)19-35-21-11-7-4-8-12-21)28(33)32-15-13-31(14-16-32)20-9-5-3-6-10-20/h3-12,17-18H,13-16,19H2,1-2H3

InChI Key

CMJMIHMJGNHIQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1CSC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)OC)Br

Origin of Product

United States

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